3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS No.: 1167056-97-4
VCID: VC3056794
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde - 1167056-97-4](/images/structure/VC3056794.png)
Description |
3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and pyridine ring system. It is characterized by a nitro group at the 3-position and an aldehyde functional group at the 5-position, contributing to its chemical reactivity and biological properties. The molecular formula of this compound is C8H5N3O3, with a molecular weight of approximately 191.14 g/mol . SynthesisThe synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multiple steps, often starting from simpler pyrrolopyridine derivatives. The process requires careful control of reaction conditions to ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound. Biological ActivityThis compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, it may help in the treatment of tumors that exhibit abnormal FGFR activation. Derivatives of this compound can modulate kinase activity, making them potential candidates for drug development in cancer therapy .
Research FindingsResearch indicates that compounds with similar structures to 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibit significant activity against various cancer cell lines. This suggests that modifications to its structure could enhance its therapeutic efficacy. Studies have shown that these compounds can inhibit FGFRs, which are involved in many cancers . Similar CompoundsSeveral compounds share structural similarities with 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, each exhibiting unique properties:
These compounds are explored for their distinct biological activities and potential therapeutic applications while sharing a common core structure that enhances their pharmacological profiles. |
||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1167056-97-4 | ||||||||||||||||||||||||||
Product Name | 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | ||||||||||||||||||||||||||
Molecular Formula | C8H5N3O3 | ||||||||||||||||||||||||||
Molecular Weight | 191.14 g/mol | ||||||||||||||||||||||||||
IUPAC Name | 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10) | ||||||||||||||||||||||||||
Standard InChIKey | XBJMFAKMBOBPPO-UHFFFAOYSA-N | ||||||||||||||||||||||||||
SMILES | C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O | ||||||||||||||||||||||||||
Canonical SMILES | C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O | ||||||||||||||||||||||||||
PubChem Compound | 53399582 | ||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume